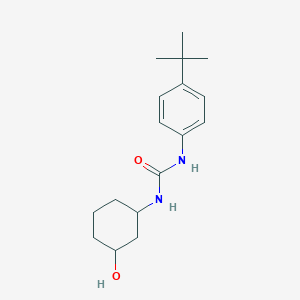

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea

Description

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is a urea derivative characterized by a tert-butyl-substituted phenyl group and a 3-hydroxycyclohexyl moiety. The 3-hydroxycyclohexyl substituent may contribute to solubility and conformational flexibility, influencing receptor interactions .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-hydroxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)12-7-9-13(10-8-12)18-16(21)19-14-5-4-6-15(20)11-14/h7-10,14-15,20H,4-6,11H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXXWSYRWJJTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 3-hydroxycyclohexyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of 1-(4-(Tert-butyl)phenyl)-3-(3-oxocyclohexyl)urea.

Reduction: Formation of 1-(4-(Tert-butyl)phenyl)-3-(3-aminocyclohexyl)urea.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Pharmacological and Biochemical Insights

Antiplatelet Activity

The compound 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea demonstrated significant inhibition of platelet aggregation in rabbit models, with IC₅₀ values in the micromolar range. This activity is attributed to its urea core forming hydrogen bonds with P2Y₁ receptors, while the methoxy group fine-tunes electronic properties for optimal binding . By contrast, the user’s compound lacks a methoxy group but includes a hydroxycyclohexyl group, which may alter solubility and target specificity.

Enzyme Induction and Detoxification

BHA is known to induce hepatic glutathione S-transferase (GST) and epoxide hydratase, enhancing detoxification of carcinogens like benzo(a)pyrene . This suggests that tert-butyl-containing compounds may broadly influence metabolic pathways, though urea derivatives likely act through distinct mechanisms.

Structure-Activity Relationship (SAR) Trends

- Hydrogen Bonding : Urea derivatives with aromatic substituents (e.g., methoxyphenyl, chlorophenyl) exhibit stronger receptor binding due to π-π stacking and hydrogen bonding .

- Steric Effects : Bulky groups like tert-butyl may hinder interactions with flat binding pockets but improve pharmacokinetic properties.

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea, also known as a urea derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a hydroxycyclohexyl moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396711-97-9 |

The structural features of this compound suggest various potential interactions with biological systems, particularly through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the urea moiety may interact with enzymes and receptors, modulating various biological processes.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds against neurodegenerative conditions. For instance, a related compound demonstrated moderate protective effects in astrocytes against amyloid beta-induced toxicity, reducing inflammatory markers such as TNF-α . Given the structural similarities, it is plausible that this compound may exhibit comparable neuroprotective properties.

Cytotoxicity and Selectivity

The cytotoxic profile of urea derivatives is critical for their therapeutic application. Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of structure-activity relationships (SAR). The balance between efficacy and selectivity is vital to minimize off-target effects while maximizing therapeutic outcomes.

Study on Related Urea Derivatives

A comparative study on urea derivatives highlighted the significance of substituents in determining biological activity. The study found that modifications in the urea structure can lead to enhanced antitumor activity and reduced toxicity. The results underscore the need for further investigation into how variations in the tert-butyl and hydroxycyclohexyl groups influence the pharmacological profile of this compound.

Neuroprotective Research

In vitro studies involving astrocyte cultures treated with amyloid beta peptides indicated that certain urea derivatives could mitigate cell death and inflammation. Although specific data on this compound are sparse, these findings suggest potential neuroprotective applications worth exploring further.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of arylurea derivatives typically involves coupling substituted phenyl isocyanates with amines or vice versa. For example, analogous compounds like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea are synthesized in organic solvents (e.g., dichloromethane or ethanol) under controlled temperatures (25–65°C) . Key steps include:

- Reagent selection : Use tert-butylphenyl isocyanate and 3-aminocyclohexanol as precursors.

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while ethanol may improve solubility of polar intermediates.

- Purification : Column chromatography or recrystallization to isolate the product, with HPLC or NMR to verify purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to distinguish tert-butyl (δ ~1.3 ppm for C(CH₃)₃) and cyclohexyl hydroxy groups (broad OH signal at δ ~2–5 ppm) .

- FT-IR : Confirm urea carbonyl (C=O stretch at ~1640–1680 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3600 cm⁻¹) functionalities.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electrostatic potentials, and hydrogen-bonding interactions .

Q. What theoretical frameworks guide the study of this compound’s potential biological or material science applications?

- Methodological Answer :

- Structure-activity relationships (SAR) : Link the tert-butyl group’s steric bulk and the hydroxycyclohexyl moiety’s hydrogen-bonding capacity to biological targets (e.g., enzyme inhibition) .

- Thermodynamic stability : Use Hansen solubility parameters to predict solubility in polymer matrices for material science applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvent systems?

- Methodological Answer :

- Systematic screening : Employ a high-throughput solubility assay with solvents of varying polarity (e.g., hexane to DMSO).

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers and correlate solubility with solvent properties (logP, dielectric constant) .

- Controlled replication : Repeat experiments under standardized conditions (temperature, humidity) to isolate environmental variables .

Q. What strategies are effective in studying the compound’s stability under oxidative or hydrolytic conditions relevant to drug formulation?

- Methodological Answer :

- Forced degradation studies :

- Oxidative stress : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours, monitoring degradation via LC-MS.

- Hydrolysis : Test pH-dependent stability (pH 1–13) using buffer solutions, with kinetic modeling to determine degradation pathways .

- Stabilization approaches : Co-crystallization with cyclodextrins or encapsulation in lipid nanoparticles to protect the urea moiety .

Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Target selection : Prioritize proteins with urea-binding motifs (e.g., ATP-binding pockets in kinases).

- Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and explicit solvent models.

- Validation : Compare simulation results with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .

Q. What experimental designs are optimal for probing the compound’s role in supramolecular assembly or crystal engineering?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane mixtures) and analyze X-ray diffraction data to map hydrogen-bonding networks.

- Thermal analysis : DSC and TGA quantify phase transitions and stability, correlating with packing motifs observed in crystal structures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data (e.g., IC₅₀ values) across different assay systems?

- Methodological Answer :

- Assay standardization : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays, controlling for variables like membrane permeability.

- Meta-analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies, identifying outliers and systemic biases .

Methodological Resources

- Synthetic protocols : Refer to PubChem entries for analogous ureas (e.g., 1-butyl-3-(3-ethoxyphenyl)thiourea) for reaction condition optimization .

- Computational tools : Open-source software like Gaussian or GROMACS for DFT and MD simulations .

- Data repositories : Deposit raw spectral data in platforms like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.